

Synthesis of 2,3-Dimercaptopropionic Acid from Allyl Alcohol: An Application Protocol

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Compound of Interest

Compound Name: 2,3-Dimercaptopropionic acid

CAS No.: 6220-25-3

Cat. No.: B1209159

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This document provides a comprehensive, three-step protocol for the synthesis of **2,3-dimercaptopropionic acid**, a potent chelating agent, commencing from the readily available starting material, allyl alcohol. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations for methodological choices, and critical safety information.

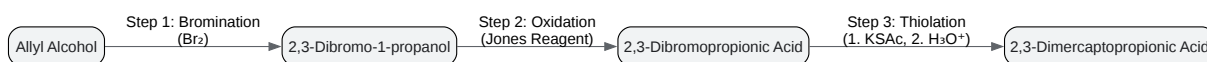
Strategic Overview: A Three-Step Synthetic Pathway

The conversion of allyl alcohol to **2,3-dimercaptopropionic acid** is accomplished through a logical sequence of classical organic transformations. The strategy is designed to first install the desired carbon skeleton and functional group handles, followed by the introduction of the key thiol moieties.

The pathway involves:

- **Electrophilic Bromination:** The alkene functionality of allyl alcohol is subjected to electrophilic addition with elemental bromine. This step converts the double bond into vicinal dibromides, yielding the 2,3-dibromo-1-propanol intermediate.

- **Oxidation of the Primary Alcohol:** The primary alcohol group of 2,3-dibromo-1-propanol is oxidized to a carboxylic acid using a strong oxidizing agent. This protocol employs the Jones oxidation, a robust and well-established method for this transformation, to produce 2,3-dibromopropionic acid.
- **Nucleophilic Thiolation:** The final step involves the displacement of the bromide atoms with a sulfur nucleophile. To ensure the formation of free thiols and prevent the common side-reaction of disulfide formation, this protocol utilizes potassium thioacetate as the thiolating agent, followed by acidic hydrolysis to unmask the two mercapto groups.



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